REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14].N1C=CC=CC=1.[C:22](Cl)(=[O:26])[C:23]([CH3:25])=[CH2:24]>O1CCCC1>[C:22]([O:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14])(=[O:26])[C:23]([CH3:25])=[CH2:24]
|
Name
|
|
Quantity
|
2.16 g
|
Type
|
reactant
|
Smiles
|
OCCCCCCCCCCCC(=O)O
|
Name
|
|
Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
is then stirred at ambient temperature for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The solvent is then removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residual solid is dissolved in 25 ml of diethylether
|
Type
|
WASH
|
Details
|
The solution is washed with distilled water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The product is purified by chromatography
|
Type
|
ADDITION
|
Details
|
a 1:2 mixture of ethylacetate and hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCCCCCCCCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |